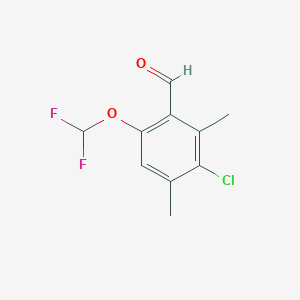
3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde is an organic compound with a complex structure that includes chlorine, fluorine, and methoxy functional groups attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the introduction of the chloro and difluoromethoxy groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chloro and difluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-6-(difluoromethoxy)pyridazine
- 3-Chloro-6-(difluoromethoxy)phenylalanine
Uniqueness
Compared to similar compounds, 3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde stands out due to its specific combination of functional groups and structural configuration. This uniqueness can result in distinct chemical reactivity and biological activity, making it valuable for specialized applications.
Propriétés
Numéro CAS |
88311-15-3 |
|---|---|
Formule moléculaire |
C10H9ClF2O2 |
Poids moléculaire |
234.62 g/mol |
Nom IUPAC |
3-chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde |
InChI |
InChI=1S/C10H9ClF2O2/c1-5-3-8(15-10(12)13)7(4-14)6(2)9(5)11/h3-4,10H,1-2H3 |
Clé InChI |
KHIBWQUYBJLQIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Cl)C)C=O)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















